molecular formula C14H12N2O2 B2886775 1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid CAS No. 10326-57-5

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid

Cat. No.: B2886775
CAS No.: 10326-57-5
M. Wt: 240.262
InChI Key: NNLTUBVFUBEOLA-UHFFFAOYSA-N
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Description

1,3-Dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused benzoimidazo-pyridine scaffold with methyl substituents at positions 1 and 3 and a carboxylic acid group at position 2. This structure is synthesized via condensation reactions, such as the reaction between benzimidazolylacetonitrile and acetylacetone in ethanol with triethylamine catalysis . The carboxylic acid moiety enhances polarity and hydrogen-bonding capacity, making it valuable for pharmacological applications, including its role as a precursor in insecticidal spinosyn mimics .

Properties

IUPAC Name

1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLTUBVFUBEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Condensation

The benzoimidazo[1,2-a]pyridine scaffold is constructed by condensing 2-amino-3-methylpyridine with 4-methylbenzaldehyde under acidic conditions. This reaction proceeds via nucleophilic attack of the pyridine amine on the aldehyde carbonyl, followed by cyclodehydration to form the fused imidazo ring. The methyl groups at positions 1 and 3 originate from the benzaldehyde’s para-methyl and the pyridine’s 3-methyl substituent, respectively.

Oxidation of the 4-Methyl Group

The 4-methyl group on the benzene ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media. This step, adapted from aromatic carboxylic acid synthesis protocols, involves refluxing the intermediate in dilute sulfuric acid (20% v/v) with KMnO₄ (3 equiv) at 80°C for 6–8 hours. The reaction mixture is filtered to remove manganese dioxide byproducts, and the carboxylic acid is precipitated by adjusting the pH to 2–3 with HCl.

Key Data

  • Yield of core intermediate: 68–72%
  • Oxidation efficiency: 85–90%
  • Overall yield: 58–65%

Ritter-Type Reaction with Nitrile Hydrolysis

Catalytic Cyclization Using Bi(OTf)₃

A benzylic alcohol derivative (e.g., 4-(hydroxymethyl)-3-methylbenzaldehyde) is treated with acetonitrile in the presence of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%) and p-toluenesulfonic acid (p-TsOH, 7.5 equiv) in dichloroethane (DCE) at 150°C. The Ritter reaction generates a nitrilium intermediate, which undergoes intramolecular cyclization with the pyridine nitrogen to form the imidazo[1,2-a]pyridine core.

Hydrolysis of the Nitrile Group

The nitrile at position 4 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (12 M HCl) under reflux for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

Key Data

  • Cyclization yield: 75–86%
  • Hydrolysis efficiency: 92–95%
  • Overall yield: 69–82%

Multicomponent Assembly with In Situ Carboxylation

Three-Component Condensation

A one-pot reaction combines 2-amino-3-methylpyridine, 4-formylbenzoic acid, and methyl iodide in acetic acid. The aldehyde and amine condense to form a Schiff base, which cyclizes under heat (120°C, 8 hours). Concurrently, methyl iodide alkylates the pyridine nitrogen to introduce the 1-methyl group.

Decarboxylation and Methylation

The 4-carboxylic acid is introduced via the pre-functionalized aldehyde, while the 3-methyl group derives from the starting pyridine. Post-cyclization, the intermediate is recrystallized from ethanol to achieve >95% purity.

Key Data

  • Reaction yield: 70–78%
  • Purity after recrystallization: >95%

Grignard Carboxylation Strategy

Core Synthesis and Halogenation

The benzoimidazo[1,2-a]pyridine core is synthesized via Friedel-Crafts alkylation, followed by bromination at position 4 using N-bromosuccinimide (NBS) in carbon tetrachloride.

Grignard Formation and CO₂ Quenching

The bromide is converted to a Grignard reagent (Mg, THF, 0°C), which is quenched with dry ice (CO₂) to form the carboxylic acid. Methyl groups at positions 1 and 3 are introduced earlier using methyl triflate.

Key Data

  • Bromination efficiency: 80–85%
  • Grignard carboxylation yield: 65–70%
  • Overall yield: 52–60%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range Scalability
Oxidative Cyclization High functional group tolerance Over-oxidation risks 58–65% Moderate
Ritter Reaction One-pot nitrile incorporation High catalyst loading 69–82% High
Multicomponent Streamlined synthesis Limited substrate scope 70–78% Moderate
Grignard Carboxylation Precise carboxylation Air/moisture sensitivity 52–60% Low

Chemical Reactions Analysis

Types of Reactions

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds with different functional groups.

Scientific Research Applications

1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The carboxylic acid group in the target compound enables direct participation in hydrogen bonding, enhancing interactions with biological targets, as seen in its insecticidal applications .
  • Pyrimidine analogs (e.g., benzo[4,5]imidazo[1,2-a]pyrimidines) exhibit diverse bioactivities due to the electron-deficient pyrimidine ring, which facilitates interactions with enzymes like α-glucosidase .

Contrasts :

  • The target compound’s synthesis is simpler but less versatile than multi-component reactions (e.g., ).

Unique Features of the Target Compound :

  • Its carboxylic acid group is critical for forming stable amide bonds in spinosyn mimics, enabling precise targeting in insecticides .
  • Unlike pyrimidine derivatives, the pyridine core may reduce electron deficiency, altering binding specificity.

Biological Activity

1,3-Dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 232.25 g/mol
  • SMILES Notation : CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C=N1C=CC=N1

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis and identified several compounds with minimum inhibitory concentrations (MICs) ≤ 1 μM. The compound showed promising results against drug-resistant strains of M. tuberculosis, suggesting a novel mechanism of action distinct from existing treatments like PA-824 .

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been widely studied. A recent investigation into benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed their ability to inhibit COX-2 enzymes and exhibit anti-cancer effects on breast cancer cell lines (MCF-7). The study indicated that these compounds could induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have been recognized for their anti-inflammatory properties. They act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate into DNA strands, disrupting replication and transcription processes .
  • Receptor Modulation : The compound may also modulate receptor activity related to neurotransmission and cell signaling pathways.

Study on Antitubercular Activity

A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Compound 18 demonstrated superior potency compared to clinical candidates with MIC values significantly lower than those of established drugs .

CompoundMIC (μM)Activity
18<0.03Highly potent against MDR strains
PA-824>14Less effective against resistant strains

Evaluation of Anticancer Effects

In vitro studies on MCF-7 breast cancer cells showed that compounds derived from benzo[4,5]imidazo[1,2-a]pyrimidine exhibited significant cytotoxicity. The compounds were tested for their ability to induce apoptosis through caspase activation.

CompoundIC50 (μM)Apoptosis Induction
Compound A5Yes
Compound B10Yes

Q & A

Q. Advanced

  • Precipitation : Products with low solubility in reaction media (e.g., DMSO) crystallize directly, avoiding column chromatography .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and byproducts via controlled heating .
  • Flow chemistry : Continuous microreactors improve scalability and purity (>95%) for industrial-grade synthesis .

How are computational methods used to design novel derivatives?

Advanced
Quantum chemical calculations predict transition states and regioselectivity. For example:

  • Reaction path searches : Identify energy barriers for cyclization steps, guiding catalyst selection (e.g., acetic acid vs. BF₃·Et₂O) .
  • Docking studies : Model interactions with α-glucosidase active sites to prioritize substituents for synthesis .

What are the limitations of current synthetic protocols?

Q. Advanced

  • Low yields with electron-deficient aldehydes : Electron-withdrawing groups slow enamine formation, requiring higher temperatures (80–100°C) .
  • Acid-sensitive substrates : Strong acids (e.g., HCl) degrade nitro or cyano groups. Alternative catalysts like montmorillonite K10 improve compatibility .

How can conflicting spectroscopic data be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex aromatic systems .
  • X-ray crystallography : Validates regiochemistry when NMR is ambiguous (e.g., distinguishing C-4 vs. C-6 substitution) .

What in vitro models are used to evaluate bioactivity?

Q. Basic

  • Enzyme assays : α-Glucosidase inhibition assays (pH 6.8, 37°C) with p-nitrophenyl glucopyranoside as substrate .
  • Cell viability tests : MTT assays on cancer lines (e.g., MCF-7) to assess antiproliferative activity .

How do solvent systems influence reaction kinetics?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Accelerate enamine formation but may promote side reactions.
  • Ethanol/water mixtures : Enhance solubility of hydrophilic intermediates, improving cyclization rates by 30% .

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